5-(2-Methylphenyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(2-Methylphenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylphenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

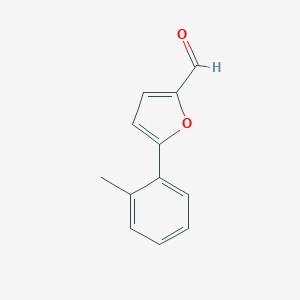

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESOILFLKLABLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405457 | |

| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110360-09-3 | |

| Record name | 5-(2-methylphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(2-Methylphenyl)furan-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of 5-(2-Methylphenyl)furan-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While public domain data on this specific molecule is limited, this document synthesizes information from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into the causality behind synthetic choices, predict key physicochemical and spectroscopic properties, and explore the promising biological activities characteristic of the 5-arylfuran-2-carbaldehyde scaffold.

Introduction and Molecular Overview

5-(2-Methylphenyl)furan-2-carbaldehyde, also known as 5-(o-tolyl)furan-2-carbaldehyde, belongs to the class of 5-arylfuran-2-carbaldehydes. Its structure features a furan ring substituted with a reactive aldehyde group at the 2-position and a 2-methylphenyl (o-tolyl) group at the 5-position. The Chemical Abstracts Service (CAS) has assigned the number 110360-09-3 to this compound[1].

The furan scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[2]. The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecules through reactions like condensation, reductive amination, and heterocycle formation[3]. The introduction of a substituted phenyl ring, such as the 2-methylphenyl group, is a key strategy for modulating the molecule's steric and electronic properties, which can significantly influence its biological activity and therapeutic potential[2].

Physicochemical and Spectroscopic Properties

While experimental data for 5-(2-Methylphenyl)furan-2-carbaldehyde is not extensively published, we can predict its properties based on its structure and data from analogous compounds like 5-(p-tolyl)furan-2-carbaldehyde and the parent 5-phenylfuran-2-carbaldehyde.

Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Analog Data Source |

| Molecular Formula | C₁₂H₁₀O₂ | Based on chemical structure[1]. |

| Molecular Weight | 186.21 g/mol | Based on chemical structure[1][4]. |

| Appearance | Likely a pale yellow to brown crystalline solid or oil. | Analogy with other 5-arylfurfurals[5]. |

| Boiling Point | > 300 °C | The analog 5-(p-Tolyl)furan-2-carbaldehyde has a boiling point of 332.2°C[4]. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in water. | General property of aromatic aldehydes. |

Predicted Spectroscopic Characteristics

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the target compound. The following are predicted key features based on well-understood principles and data from similar structures[6][7].

-

¹H NMR Spectroscopy (in CDCl₃):

-

Aldehyde Proton (CHO): A singlet expected around δ 9.6-9.7 ppm. This downfield shift is characteristic of aldehyde protons.

-

Furan Protons: Two doublets are expected for the protons at the 3 and 4 positions of the furan ring, likely in the range of δ 6.5-7.5 ppm. The coupling constant (J) would be approximately 3-4 Hz.

-

Aromatic Protons (Tolyl group): A complex multiplet pattern is expected between δ 7.2-7.8 ppm, corresponding to the four protons on the phenyl ring.

-

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Aldehyde Carbonyl (C=O): Expected in the range of δ 175-180 ppm.

-

Aromatic & Furan Carbons: Multiple signals between δ 110-160 ppm.

-

Methyl Carbon (CH₃): A signal expected around δ 20-22 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C Stretch (Aromatic/Furan): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan): A strong band around 1100-1200 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 186, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see a fragment at m/z = 185 ([M-H]⁺) and m/z = 157 ([M-CHO]⁺).

-

Synthesis and Mechanism

The most versatile and widely adopted method for synthesizing 5-arylfuran-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organic halide, offering high yields and excellent functional group tolerance under mild conditions[8][9][10].

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of 5-(2-Methylphenyl)furan-2-carbaldehyde can be efficiently achieved by coupling 5-bromofuran-2-carbaldehyde with 2-methylphenylboronic acid .

Sources

- 1. 5-O-TOLYL-FURAN-2-CARBALDEHYDE | 110360-09-3 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(p-Tolyl)furan-2-carbaldehyde [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-(o-tolyl)furan-2-carbaldehyde: Structure, Nomenclature, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(o-tolyl)furan-2-carbaldehyde, a member of the 5-arylfuran-2-carbaldehyde class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and diverse biological activities. This document delves into the core aspects of 5-(o-tolyl)furan-2-carbaldehyde, including its chemical structure, systematic nomenclature, and key physicochemical properties. A detailed, field-proven synthetic protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction is presented, with an emphasis on the rationale behind experimental choices. Furthermore, the guide explores the reactivity of the furan-2-carbaldehyde scaffold and discusses the potential applications of its derivatives in drug development, drawing from the biological activities of structurally related analogs.

Introduction: The Significance of 5-Aryl-2-furaldehydes

The furan ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with pronounced biological activities.[1] When coupled with an aromatic substituent at the 5-position and a reactive aldehyde group at the 2-position, the resulting 5-aryl-2-furaldehyde scaffold becomes a versatile platform for the synthesis of novel therapeutic agents and functional materials.[2] The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including condensations, reductive aminations, and the construction of more complex heterocyclic systems.[3] The aryl moiety, in this case, an o-tolyl group, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological interactions and potential therapeutic efficacy. The broader class of 5-arylfuran derivatives has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

Molecular Structure and Nomenclature

The chemical entity at the heart of this guide is 5-(o-tolyl)furan-2-carbaldehyde. A clear understanding of its structure and correct naming is paramount for unambiguous scientific communication.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-(2-methylphenyl)furan-2-carbaldehyde . This name is derived by identifying the furan-2-carbaldehyde as the principal functional group and the o-tolyl (or 2-methylphenyl) group as a substituent at the 5-position of the furan ring.

Synonyms:

-

5-(o-tolyl)furan-2-carbaldehyde

-

5-(2-methylphenyl)-2-furaldehyde

-

5-(2-methylphenyl)-2-furancarboxaldehyde[6]

Key Identifiers:

Structural Representation

The molecular structure consists of a central furan ring, an aldehyde group (-CHO) at position 2, and a tolyl (methylphenyl) group at position 5, with the methyl group on the phenyl ring at the ortho position relative to the point of attachment to the furan.

Figure 1: Chemical structure of 5-(o-tolyl)furan-2-carbaldehyde.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 5-(o-tolyl)furan-2-carbaldehyde are not extensively reported in publicly available literature, properties can be estimated based on its structure and data from closely related analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₀O₂ | [6] |

| Molecular Weight | 186.21 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature. | Based on analogs. |

| Boiling Point | ~332.2 °C | Value for the para-isomer, 5-(p-tolyl)furan-2-carbaldehyde.[7] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General characteristic of similar organic compounds. |

Synthesis of 5-(o-tolyl)furan-2-carbaldehyde

The synthesis of 5-arylfuran-2-carbaldehydes is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[8][9] This approach offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for 5-(o-tolyl)furan-2-carbaldehyde points to a Suzuki-Miyaura coupling between a 5-halofuran-2-carbaldehyde (such as 5-bromofuran-2-carbaldehyde) and o-tolylboronic acid.

Figure 2: Retrosynthetic approach for 5-(o-tolyl)furan-2-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-arylfuran derivatives.[8]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

o-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen (inert gas)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of degassed toluene.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the reaction flask.

-

Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(o-tolyl)furan-2-carbaldehyde.

Figure 3: Experimental workflow for the synthesis of 5-(o-tolyl)furan-2-carbaldehyde.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

-

Aldehyde Proton: A singlet in the region of δ 9.5-9.7 ppm.

-

Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 3 and 4 positions of the furan ring, with a characteristic coupling constant of approximately 3-4 Hz.

-

Tolyl Protons: A multiplet in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons of the phenyl ring.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.

-

Furan Carbons: Signals in the aromatic region, with the carbon bearing the tolyl group (C5) and the carbon of the aldehyde group (C2) being the most downfield of the furan carbons.

-

Tolyl Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic medium intensity band around 2820-2850 cm⁻¹ and another weaker one around 2720-2750 cm⁻¹.

-

C=C Stretch (Aromatic/Furan): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Furan): A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 186.

Reactivity and Potential Applications in Drug Development

The 5-(o-tolyl)furan-2-carbaldehyde molecule possesses two key reactive sites: the aldehyde group and the aromatic rings. The aldehyde is susceptible to nucleophilic attack and can readily undergo reactions such as:

-

Wittig Reaction: To form vinylfurans.

-

Condensation Reactions: With amines to form Schiff bases (imines), and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

The furan and tolyl rings can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

The broader class of 5-arylfuran-2-carbaldehyde derivatives has shown promise in several therapeutic areas. While specific biological activity for the o-tolyl derivative is not widely reported, structurally similar compounds have exhibited:

-

Antimicrobial Activity: Furan-containing compounds have a long history as antimicrobial agents, and various 5-arylfuran derivatives have been reported to possess antibacterial and antifungal properties.[4]

-

Anticancer Activity: Several studies have explored the cytotoxic effects of 5-arylfuran derivatives against various cancer cell lines.[12] The mechanism of action is often multifaceted and can involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

-

Anti-inflammatory Activity: Some furan derivatives have been investigated for their potential to modulate inflammatory pathways.

The o-tolyl group in 5-(o-tolyl)furan-2-carbaldehyde may impart specific steric and electronic properties that could lead to unique biological activities or improved pharmacokinetic profiles compared to other aryl-substituted analogs. Further research into the biological evaluation of this specific compound is warranted.

Conclusion

5-(o-tolyl)furan-2-carbaldehyde is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The versatile reactivity of its aldehyde group allows for extensive chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While specific data for this particular isomer is limited in the public domain, the established biological activities of the broader 5-arylfuran-2-carbaldehyde class provide a strong rationale for its further investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of 5-(o-tolyl)furan-2-carbaldehyde and its derivatives.

References

-

Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

-

Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan-based scaffold. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-(p-Tolyl)furan-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Gamer, M. T., & Roesky, P. W. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

-

Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. (2020). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

5-(Furan-2-yl)furan-2-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-phenylfuran-2-carbaldehyde derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (2015). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

5-Pentylfuran-2-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

5-m-Tolyl-furan-2-carbaldehyde. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2013). Journal of Organic Chemistry, 78(5), 1984-1993. [Link]

-

5 Hydroxymethyl 2 furaldehyde. (n.d.). mzCloud. Retrieved January 12, 2026, from [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (2019). Molecules, 24(18), 3326. [Link]

-

2-furancarboxaldehyde. (n.d.). Yeast Metabolome Database. Retrieved January 12, 2026, from [Link]

-

5: Conformations of furan-2-carbaldehyde (X = O), thiophen-2-carbaldehyde (X = S), and pyrrole-2-carbaldehyde(X = NH). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Furfural. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-O-TOLYL-FURAN-2-CARBALDEHYDE | 110360-09-3 [amp.chemicalbook.com]

- 7. 5-(p-Tolyl)furan-2-carbaldehyde [myskinrecipes.com]

- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-(2-Tolyl)furan-2-carbaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Tolyl)furan-2-carbaldehyde is a member of the 5-aryl-2-furaldehyde class of heterocyclic compounds, a structural motif of significant interest in medicinal chemistry and materials science. The furan ring serves as a versatile scaffold, and its substitution with an aryl group, in this case, a 2-tolyl moiety, imparts specific steric and electronic properties that can influence biological activity and material characteristics. The presence of a reactive aldehyde group at the 2-position of the furan ring provides a key handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional organic materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthetic routes, and analytical characterization of 5-(2-tolyl)furan-2-carbaldehyde.

Physicochemical Properties

While specific experimental data for 5-(2-tolyl)furan-2-carbaldehyde is not extensively reported in the literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-(2-Methylphenyl)furan-2-carbaldehyde | [1] |

| CAS Number | 110360-09-3 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| SMILES | Cc1ccccc1c2cc(C=O)oc2 | |

| InChI Key | HESOILFLKLABLV-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

The physical properties of 5-(2-tolyl)furan-2-carbaldehyde are anticipated to be similar to its isomers, 5-(m-tolyl)furan-2-carbaldehyde and 5-(p-tolyl)furan-2-carbaldehyde. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

| Property | Predicted Value | Notes and Comparative Data |

| Melting Point | Not available | The para-isomer, 5-(p-tolyl)furan-2-carbaldehyde, has a reported melting point. The ortho-isomer's melting point may differ due to steric hindrance from the methyl group affecting crystal packing. |

| Boiling Point | ~332.2 °C (Predicted) | The boiling point of the para-isomer is reported as 332.2°C[3]. The ortho-isomer is expected to have a similar boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform) | Furan and its derivatives are generally sparingly soluble in water[4]. The aromatic nature of the tolyl group further decreases aqueous solubility. |

| Appearance | Expected to be a yellow to brown solid or oil | Many 5-aryl-2-furaldehydes are reported as yellow solids or oils. |

Synthesis of 5-(2-Tolyl)furan-2-carbaldehyde

The synthesis of 5-aryl-2-furaldehydes can be achieved through several established cross-coupling methodologies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Common Synthetic Routes

Two of the most prevalent methods for the synthesis of 5-aryl-furan-2-carbaldehydes are the Meerwein arylation and the Suzuki coupling.

Caption: Common synthetic pathways to 5-aryl-furan-2-carbaldehydes.

Experimental Protocol: Suzuki Coupling

The Suzuki coupling is a highly versatile and widely used method for the formation of C-C bonds. This protocol provides a general procedure for the synthesis of 5-(2-tolyl)furan-2-carbaldehyde from a 5-halofuran-2-carbaldehyde and 2-tolylboronic acid.

Materials:

-

5-Bromo-2-furaldehyde

-

2-Tolylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq), 2-tolylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Chemical Reactivity

The chemical reactivity of 5-(2-tolyl)furan-2-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-rich furan ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Condensation reactions: with amines to form Schiff bases, and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations[5].

-

Wittig reaction: to form alkenes.

-

-

Furan Ring: The furan ring can participate in electrophilic aromatic substitution reactions, although the aldehyde group is deactivating. The tolyl group will also influence the regioselectivity of these reactions.

Caption: Key reactions of the aldehyde group in 5-(2-tolyl)furan-2-carbaldehyde.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 5-(2-tolyl)furan-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.5-9.7 ppm.

-

Furan Protons: Two doublets are expected for the furan ring protons, with coupling constants (J) of approximately 3.5-4.0 Hz. Their chemical shifts will be influenced by the tolyl and aldehyde substituents.

-

Tolyl Protons: A multiplet in the aromatic region (δ 7.0-7.8 ppm) is expected for the four protons on the tolyl ring.

-

Methyl Protons (CH₃): A singlet for the methyl group protons is expected around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl Carbon: A signal in the downfield region, typically around δ 175-180 ppm.

-

Furan Carbons: Signals for the furan ring carbons are expected in the range of δ 110-160 ppm.

-

Tolyl Carbons: Signals for the tolyl ring carbons are expected in the aromatic region (δ 120-140 ppm).

-

Methyl Carbon: A signal for the methyl carbon is expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

Furan Ring Vibrations: Characteristic bands for the furan ring are expected.

-

C-H Stretch (Aromatic and Alkyl): Absorption bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl C-H stretches.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 186.

-

Major Fragments: Fragmentation is likely to occur via the loss of the aldehyde proton (M-1) or the formyl group (M-29). Cleavage of the bond between the furan and tolyl rings may also be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC with a C18 column is a suitable method for purity analysis. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water with isocratic or gradient elution would be appropriate.

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (likely in the range of 280-320 nm) would provide good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Method: GC-MS is an excellent technique for both separation and identification. A non-polar or medium-polarity capillary column (e.g., HP-5MS) would be suitable.

-

Analysis: The retention time from the GC and the mass spectrum from the MS detector can be used to identify and quantify the compound[6].

Applications in Drug Discovery and Development

The 5-aryl-2-furaldehyde scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functionality serves as a versatile synthetic handle to introduce diverse pharmacophores. Derivatives of 5-aryl-2-furaldehydes have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The furan nucleus is a component of several antimicrobial drugs. Modifications of the 5-aryl-2-furaldehyde core can lead to new compounds with potential antibacterial and antifungal activities[7].

-

Anticancer Agents: Schiff bases and chalcones derived from 5-aryl-2-furaldehydes have been reported to exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: Certain furan-containing compounds have demonstrated anti-inflammatory properties.

The specific substitution pattern of 5-(2-tolyl)furan-2-carbaldehyde, with the ortho-methyl group on the phenyl ring, introduces a distinct steric and electronic environment compared to its meta and para isomers. This can lead to unique binding interactions with biological targets and potentially novel pharmacological profiles.

Safety Information

Conclusion

5-(2-Tolyl)furan-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic organic chemistry, particularly for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and comparison with related analogs. The synthetic accessibility of this class of compounds, coupled with the versatile reactivity of the aldehyde group, makes 5-(2-tolyl)furan-2-carbaldehyde an attractive target for further investigation by researchers in academia and industry. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and further exploration of this promising molecule.

References

- BenchChem. (2025). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.

- BenchChem. (2025). Comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.

- BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.

- Demir-Yilmaz, I., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 117-123.

- Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2465.

- Matrix Fine Chemicals. (n.d.). 5-(2-METHYLPHENYL)FURAN-2-CARBALDEHYDE.

- BenchChem. (2025). 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis.

-

Hassan, A. S., et al. (2018). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Journal of Heterocyclic Chemistry, 55(1), 168-176. Retrieved from [Link]

-

StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

Puke, C., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 25(11), 2538. Retrieved from [Link]

-

Hassan, A. S., et al. (2017). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Saudi Chemical Society, 21(1), 1-13. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Furan-2-yl)furan-2-carbaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-(p-Tolyl)furan-2-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-m-Tolyl-furan-2-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-ethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]

-

PubChem. (n.d.). 5-Pentylfuran-2-carbaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2017). 1 H-NMR (500 MHz, CDCl3) spectrum of furfural Chromatogram in Figure 5.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-furaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 5-Ethyl-2-furaldehyde. Retrieved from [Link]

-

Stenutz. (n.d.). furan-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Cyclopropylphenyl)furan-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. 5-(2-METHYLPHENYL)FURAN-2-CARBALDEHYDE | CAS [matrix-fine-chemicals.com]

- 2. 5-O-TOLYL-FURAN-2-CARBALDEHYDE | 110360-09-3 [amp.chemicalbook.com]

- 3. 5-(p-Tolyl)furan-2-carbaldehyde [myskinrecipes.com]

- 4. 5-Pentylfuran-2-carbaldehyde | C10H14O2 | CID 12741722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 8. 5-m-Tolyl-furan-2-carbaldehyde [oakwoodchemical.com]

Spectroscopic Characterization of 5-(2-Methylphenyl)furan-2-carbaldehyde: A Technical Guide

Introduction

5-(2-Methylphenyl)furan-2-carbaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science.[1] The precise structural elucidation of this molecule is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-(2-Methylphenyl)furan-2-carbaldehyde, intended for researchers, scientists, and professionals in drug development.

This document will delve into the core spectroscopic techniques for structural determination: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide will provide predicted values and in-depth analysis based on the well-established spectroscopic principles of substituted furans and related aromatic compounds.[2][3][4]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 5-(2-Methylphenyl)furan-2-carbaldehyde, presented below, highlights the key functional groups and proton/carbon environments that will be discussed.

Caption: Molecular structure of 5-(2-Methylphenyl)furan-2-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule.[3] The expected ¹H NMR spectrum of 5-(2-Methylphenyl)furan-2-carbaldehyde in a deuterated solvent like CDCl₃ would display distinct signals for the aldehydic, aromatic, furan, and methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also use the residual solvent peak for calibration.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.6 - 9.7 | s | - |

| Furan-H3 | 7.2 - 7.3 | d | ~3.5 |

| Furan-H4 | 6.5 - 6.6 | d | ~3.5 |

| Phenyl-H (ortho) | 7.6 - 7.7 | d | ~7.5 |

| Phenyl-H (meta, para) | 7.2 - 7.4 | m | - |

| Methyl-H | 2.4 - 2.5 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet in the range of 9.6-9.7 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen.[5]

-

Furan Protons: The two protons on the furan ring will appear as doublets due to coupling with each other. The H3 proton, being closer to the electron-withdrawing aldehyde group, is expected to resonate at a lower field (7.2-7.3 ppm) compared to the H4 proton (6.5-6.6 ppm).[4]

-

Phenyl Protons: The protons on the 2-methylphenyl ring will exhibit a complex multiplet pattern in the aromatic region (7.2-7.7 ppm). The ortho proton to the furan ring is likely to be the most downfield due to deshielding effects.

-

Methyl Protons: The three protons of the methyl group on the phenyl ring will appear as a sharp singlet at approximately 2.4-2.5 ppm.

Caption: Predicted ¹H NMR key correlations for 5-(2-Methylphenyl)furan-2-carbaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum for 5-(2-Methylphenyl)furan-2-carbaldehyde is expected to show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.[3]

-

Data Acquisition: The spectrum is typically acquired on the same NMR spectrometer as the ¹H NMR. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay are often necessary due to the low natural abundance of ¹³C and its longer relaxation times.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 177 - 179 |

| Furan C2 | 152 - 154 |

| Furan C5 | 158 - 160 |

| Furan C3 | 120 - 122 |

| Furan C4 | 112 - 114 |

| Phenyl C (ipso-furan) | 128 - 130 |

| Phenyl C (ipso-methyl) | 136 - 138 |

| Phenyl C (aromatic) | 125 - 132 |

| Methyl C | 20 - 22 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the aldehyde group will be the most downfield signal, appearing around 177-179 ppm.[5]

-

Furan Carbons: The carbons of the furan ring will resonate in the aromatic region. The C2 and C5 carbons, being attached to the aldehyde and phenyl groups respectively, will be the most deshielded among the furan carbons.

-

Phenyl Carbons: The six carbons of the 2-methylphenyl ring will appear in the aromatic region. The ipso-carbons (attached to the furan and methyl groups) can sometimes be identified by their lower intensity due to longer relaxation times.

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1670 - 1690 | Strong |

| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=C (aromatic/furan) | 1500 - 1600 | Medium-Strong |

| C-O-C (furan) | 1000 - 1100 | Strong |

| C-H (aromatic/furan) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 2960 | Medium |

Interpretation of the IR Spectrum

-

Carbonyl Stretch: A strong absorption band around 1670-1690 cm⁻¹ is a clear indication of the aldehyde C=O stretching vibration.[5]

-

Aldehyde C-H Stretch: The presence of two medium intensity bands around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi doublet) is characteristic of the C-H bond of an aldehyde.

-

Aromatic and Furan Stretches: The C=C stretching vibrations of the furan and phenyl rings will appear in the 1500-1600 cm⁻¹ region. The C-O-C stretch of the furan ring will be a strong band around 1000-1100 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): The molecular weight of 5-(2-Methylphenyl)furan-2-carbaldehyde (C₁₂H₁₀O₂) is 186.21 g/mol . The molecular ion peak is expected at m/z = 186.

-

Key Fragmentation Patterns:

-

Loss of the aldehydic hydrogen (-1 amu) to give a fragment at m/z = 185.

-

Loss of the formyl group (-29 amu) to give a fragment at m/z = 157.

-

Further fragmentation of the furan and phenyl rings.

-

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of 5-(2-Methylphenyl)furan-2-carbaldehyde. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, a definitive structural assignment can be achieved. The predicted data and interpretations provided in this guide serve as a valuable reference for researchers working with this and related compounds.

References

- BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- BenchChem. (2025).

-

Abraham, R. J., & Reid, M. (1961). The proton resonance spectra of some substituted furans and pyrroles. Canadian Journal of Chemistry, 39(4), 905-915. [Link]

-

MDPI. (2021). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Human Metabolome Database. (2021). Metabocard for 5-Methyl-2-furancarboxaldehyde (HMDB0033002). [Link]

-

Oakwood Chemical. 5-m-Tolyl-furan-2-carbaldehyde. [Link]

-

NIST. 2-Furancarboxaldehyde, 5-methyl-. [Link]

-

PubChem. 5-Methylfurfural. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

-

ResearchGate. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

ResearchGate. (2017). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

-

Wikipedia. 5-Methylfurfural. [Link]

-

ResearchGate. (2019). Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time.... [Link]

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Furan Derivatives

Introduction: The Central Role of Furan in Modern Chemistry and Drug Discovery

Furan and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous areas of chemical science, from materials science to the synthesis of fine chemicals.[1] In the pharmaceutical industry, the furan moiety is a privileged structure, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various chemical transformations make it a versatile building block for drug design. The precise structural elucidation of novel furan derivatives is therefore a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for this purpose.[2][3]

This guide provides a comprehensive overview of the principles and practical applications of ¹H and ¹³C NMR for the structural analysis of furan derivatives. It is intended for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for unambiguous compound characterization. We will delve into the characteristic spectral features of the furan ring, explore the influence of substituents on chemical shifts and coupling constants, and provide a systematic approach to spectral interpretation.

Part 1: ¹H NMR Spectroscopy of Furan Derivatives - Unraveling Proton Environments

Proton NMR spectroscopy provides a detailed map of the proton environments within a molecule. For furan derivatives, the ¹H NMR spectrum is characterized by distinct chemical shifts and coupling patterns of the ring protons.

Characteristic Chemical Shifts of Furan Protons

The protons on the furan ring are designated as α-protons (at C2 and C5) and β-protons (at C3 and C4). Due to the electronegativity of the oxygen atom, the α-protons are more deshielded and resonate at a lower field (higher ppm) compared to the β-protons.[4]

-

α-Protons (H2, H5): Typically resonate in the range of δ 7.3-7.6 ppm .

-

β-Protons (H3, H4): Typically resonate in the range of δ 6.2-6.5 ppm .

For unsubstituted furan in CDCl₃, the α-protons appear at approximately 7.44 ppm and the β-protons at 6.38 ppm.[5] The presence of substituents on the furan ring significantly influences these chemical shifts. Electron-donating groups (e.g., -CH₃, -OCH₃) will cause an upfield shift (to lower ppm values), while electron-withdrawing groups (e.g., -CHO, -NO₂) will cause a downfield shift (to higher ppm values).[1][6]

Spin-Spin Coupling in the Furan Ring: A Fingerprint of Substitution

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonds.[7][8] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity of protons. In the furan ring, several key coupling interactions are observed:

-

³J(H2,H3) and ³J(H4,H5): Vicinal coupling between adjacent α and β protons. This is typically in the range of 1.7-3.6 Hz .

-

⁴J(H2,H4) and ⁴J(H3,H5): Long-range coupling across the oxygen atom. This is generally small, around 0.8-1.5 Hz .

-

⁴J(H2,H5): Long-range coupling between the two α-protons. This is typically 1.5-2.0 Hz .

-

³J(H3,H4): Vicinal coupling between the two β-protons. This is the largest coupling constant in the furan ring, typically 3.2-3.8 Hz .

These coupling constants are crucial for determining the substitution pattern on the furan ring. For instance, a 2-substituted furan will show three distinct ring proton signals with characteristic coupling patterns.

| Coupling Interaction | Typical Range (Hz) |

| ³J(H2,H3) / ³J(H4,H5) | 1.7 - 3.6 |

| ⁴J(H2,H4) / ⁴J(H3,H5) | 0.8 - 1.5 |

| ⁴J(H2,H5) | 1.5 - 2.0 |

| ³J(H3,H4) | 3.2 - 3.8 |

| Table 1: Typical ¹H-¹H Coupling Constants in Furan Derivatives |

Interpreting the ¹H NMR Spectrum of a 2-Substituted Furan: A Case Study

Consider the ¹H NMR spectrum of 1-(furan-2-yl)ethan-1-ol.[9] The spectrum would exhibit signals for the three furan ring protons, as well as the protons of the substituent. The furan proton signals would appear as follows:

-

H5: A doublet of doublets (dd) due to coupling with H4 (³J) and H3 (⁴J).

-

H3: A doublet of doublets (dd) due to coupling with H4 (³J) and H5 (⁴J).

-

H4: A doublet of doublets (dd) due to coupling with H3 (³J) and H5 (³J).

The precise splitting pattern and the magnitude of the coupling constants allow for unambiguous assignment of each proton.

Caption: Coupling relationships in a furan ring.

Part 2: ¹³C NMR Spectroscopy of Furan Derivatives - Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule.[10] For furan derivatives, the ¹³C NMR spectrum is a powerful tool for confirming the number and type of carbon atoms present.

Characteristic Chemical Shifts of Furan Carbons

Similar to the protons, the carbon atoms of the furan ring exhibit characteristic chemical shifts. The α-carbons (C2 and C5) are more deshielded than the β-carbons (C3 and C4) due to the proximity of the oxygen atom.

-

α-Carbons (C2, C5): Typically resonate in the range of δ 140-155 ppm .

-

β-Carbons (C3, C4): Typically resonate in the range of δ 105-120 ppm .

For unsubstituted furan, the α-carbons appear at approximately 142.8 ppm and the β-carbons at 109.9 ppm.[11] Substituent effects also play a significant role in ¹³C chemical shifts, with electron-withdrawing groups causing a downfield shift and electron-donating groups causing an upfield shift.[12]

| Carbon Position | Typical Chemical Shift (ppm) |

| C2 | 140 - 155 |

| C5 | 140 - 155 |

| C3 | 105 - 120 |

| C4 | 105 - 120 |

| Table 2: Typical ¹³C Chemical Shifts in Furan Derivatives |

The Utility of DEPT and 2D NMR Techniques

While a standard ¹³C NMR spectrum provides the chemical shifts of all carbon atoms, additional experiments are often necessary for complete structural elucidation.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

-

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for connecting proton and carbon signals.[13][14]

-

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

-

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 8. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 12. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

A Technical Guide to the Biological Potential of 5-Arylfuran-2-carbaldehydes

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The 5-arylfuran-2-carbaldehyde scaffold is one such "privileged structure."[1] Its composition—a furan ring, an aromatic system, and a reactive carbaldehyde group—offers a trifecta of chemical versatility. The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, a structure found in a multitude of biologically active compounds.[2][3] The appended aryl group allows for extensive modification to tune electronic and steric properties, while the aldehyde serves as a versatile synthetic handle for creating diverse derivatives.[4] This guide provides an in-depth exploration of the significant biological activities exhibited by this class of compounds, grounded in established experimental protocols and mechanistic insights for researchers in drug discovery and development.

Section 1: Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Furan derivatives have long been recognized for their antibacterial and antifungal properties, and the 5-arylfuran-2-carbaldehyde class is no exception.[6][7][8]

Mechanistic Rationale

While the precise mechanisms are often compound-specific, the antimicrobial effects of furan derivatives are generally attributed to their ability to interfere with critical cellular processes. The electrophilic nature of the carbaldehyde and the overall planarity of the aryl-furan system can facilitate interactions with microbial enzymes or disrupt cell membrane integrity.[2][3] Some derivatives may act by inhibiting biofilm formation or interfering with essential metabolic pathways, offering a multi-pronged attack against microbial growth.[9][10]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The cornerstone for assessing antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[9] The broth microdilution assay is a robust and widely adopted method for this purpose.[11][12]

Causality of Experimental Design: This method is chosen for its efficiency, scalability (using 96-well plates), and quantitative output. It provides a direct measure of the compound's ability to inhibit growth (bacteriostatic or fungistatic effect). The inclusion of positive, negative, and vehicle controls is a self-validating system, ensuring that any observed inhibition is due to the test compound and not other factors like the solvent or contamination.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

Aseptically select 3-5 colonies of the test microorganism from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 5-arylfuran-2-carbaldehyde derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a broad concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells with broth and inoculum only (should show growth).

-

Negative Control: Wells with uninoculated broth (should remain clear).

-

Vehicle Control: Wells with broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound (to rule out solvent toxicity).

-

-

Incubate the plate at the appropriate temperature for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Results are typically reported in µg/mL or µM.[13]

-

Data Presentation

Quantitative results from MIC assays are best summarized in a table for clear comparison across different derivatives and microbial strains.

| Compound ID | Aryl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| AFC-1 | 4-Nitrophenyl | 4 | 8 | 16 |

| AFC-2 | 2,4-Dichlorophenyl | 2 | 4 | 8 |

| AFC-3 | 4-Methoxyphenyl | 16 | 32 | >64 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 2 |

Workflow Visualization

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 2: Anticancer Activity

The furan scaffold is integral to many molecules with anticancer properties, where it can contribute to interactions with biological targets or induce apoptosis.[14] Derivatives of 5-arylfuran-2-carbaldehyde have been explored for their potential to inhibit the proliferation of various cancer cell lines.[15]

Mechanistic Rationale

The cytotoxic effects of these compounds may stem from multiple mechanisms. The reactive aldehyde can form Schiff bases with nucleophilic residues in critical proteins, leading to enzyme inactivation. Furthermore, some furan derivatives are known to induce apoptosis (programmed cell death) by interfering with mitochondrial function and energy production, or by modulating key signaling pathways involved in cell survival and proliferation.[13][16][17]

Experimental Evaluation: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.[18][19] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[13]

Causality of Experimental Design: This assay is selected for its reliability and high-throughput compatibility. Its principle rests on the fact that only viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product via mitochondrial dehydrogenase enzymes. The intensity of the color is directly proportional to the number of living cells. A decrease in color indicates a cytotoxic or anti-proliferative effect of the test compound.

Protocol: MTT Assay

-

Cell Seeding:

-

Harvest and count cancer cells from a culture in its exponential growth phase.

-

Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the compound.

-

Include vehicle control wells (cells treated with the solvent) and blank control wells (medium only).

-

Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).[11]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium without disturbing the crystals.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation

IC₅₀ values provide a quantitative measure of a compound's potency and are typically presented in a summary table.

| Compound ID | Aryl Substituent | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| AFC-1 | 4-Nitrophenyl | 12.5 | 18.2 | 15.8 |

| AFC-2 | 2,4-Dichlorophenyl | 8.1 | 10.5 | 9.4 |

| AFC-4 | 3-Hydroxyphenyl | 25.6 | 31.4 | 28.9 |

| Doxorubicin | (Reference) | 0.8 | 1.1 | 0.9 |

Visualization of Potential Mechanism

Caption: Simplified intrinsic apoptosis pathway targeted by cytotoxic agents.

Section 3: Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are interconnected processes underlying many chronic diseases.[3][20] Furan derivatives have demonstrated potential in modulating these pathways, acting as both anti-inflammatory and antioxidant agents.[2][21]

Mechanistic Rationale

Anti-inflammatory: Inflammation involves processes like protein denaturation and the release of lysosomal enzymes.[22][23] The ability of a compound to prevent protein denaturation or stabilize red blood cell membranes (as a model for lysosomal membranes) is an indicator of anti-inflammatory potential.[24][25] Some furan derivatives may also inhibit key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[14][20]

Antioxidant: The furan ring can act as a scavenger of free radicals. The antioxidant activity is often linked to the ability of the furan ring to donate an electron or hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[3][26]

Experimental Evaluation: In Vitro Assays

A panel of simple, cost-effective in vitro assays can be used for initial screening.[20][22]

Protocol 1: Inhibition of Protein Denaturation

-

Reaction Mixture: Prepare a mixture containing 0.5% w/v bovine serum albumin (BSA) and various concentrations of the test compound (e.g., 100-500 µg/ml).[24]

-

Incubation: Incubate at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[24]

-

Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Analysis: Increased absorbance indicates increased denaturation. The percentage inhibition is calculated relative to a control without the test compound. Diclofenac sodium is often used as a reference standard.[24]

Protocol 2: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: DPPH is a stable purple radical that turns yellow upon reduction. Measure the decrease in absorbance at ~517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity. Compounds with good antioxidant properties, like ascorbic acid or specific furan derivatives, show high scavenging activity.[26][27]

Visualization of Interrelated Pathways

Caption: The cycle of oxidative stress and inflammation.

Conclusion and Future Directions

The 5-arylfuran-2-carbaldehyde scaffold represents a highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a compelling spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The synthetic tractability of this core allows for fine-tuning of its structure to optimize potency and selectivity for a given biological target. Future research should focus on elucidating precise mechanisms of action, exploring structure-activity relationships (SAR), and advancing lead compounds into more complex biological models to validate their therapeutic potential.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.

- Pharmacological activity of furan deriv

- Comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. (2025). BenchChem.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.

-

Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal de Mycologie Médicale. [Link]

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology. [Link]

- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2025). Journal of Photochemistry and Photobiology A: Chemistry.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

-

Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). ResearchGate. [Link]

-

Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. (2012). Toxicological Sciences. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

-

Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics. [Link]

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (2016). Journal of Chemical and Pharmaceutical Research.

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Medicines. [Link]

-

Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. (2023). Molecules. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. [Link]

- Potential Research Areas for 5-Propylfuran-2-carbaldehyde: An In-depth Technical Guide. (2025). BenchChem.

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2021). Molecules. [Link]

-

Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. (2012). Toxicological Sciences. [Link]

- 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis. (2025). BenchChem.

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (2023). ResearchGate. [Link]

-

In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. (2017). Scientia Pharmaceutica. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025). ResearchGate. [Link]

-

Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. (2023). ResearchGate. [Link]

-

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. (2020). Russian Journal of General Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 16. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bbrc.in [bbrc.in]

- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]